Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride
CAS No.:
Cat. No.: VC18544544
Molecular Formula: C17H20ClNO3
Molecular Weight: 321.8 g/mol
* For research use only. Not for human or veterinary use.
![Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride -](/images/structure/VC18544544.png)
Specification
Molecular Formula | C17H20ClNO3 |
---|---|
Molecular Weight | 321.8 g/mol |
IUPAC Name | [(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;hydrochloride |
Standard InChI | InChI=1S/C17H19NO3.ClH/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2;/h3-7,12-16H,1,8-9H2,2H3;1H/t12?,13-,14+,15-,16+; |
Standard InChI Key | QAVHVYYGPPOIEY-KNQPDFRMSA-N |
Isomeric SMILES | CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl |
Canonical SMILES | CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Aposcopolamine hydrochloride belongs to the tropane alkaloid class, characterized by a bicyclic structure comprising a pyrrolidine ring fused to a piperidine system. The scopine backbone (tricyclo[3.3.1.0²,⁴]nonane) features an oxygen atom at position 3 and a methyl-substituted nitrogen at position 9 . The ester linkage at position 7 connects the scopine moiety to the α-methylenebenzeneacetic acid group, introducing a planar, aromatic phenyl ring conjugated to a propenoate chain . The hydrochloride salt form arises from protonation of the tertiary amine, yielding a crystalline solid with enhanced hydrophilicity .
Table 1: Key Structural and Nomenclature Data
Stereochemical Considerations
The compound's stereochemistry, denoted by the (1R,2R,4S,5S,7s) configuration, critically influences its biological activity. This spatial arrangement aligns with the scopine skeleton's endo conformation, optimizing receptor-binding interactions . Computational models suggest that the 7s ester orientation facilitates optimal alignment with muscarinic acetylcholine receptor (mAChR) pockets, analogous to scopolamine's binding mode .
Physical and Chemical Properties
Physicochemical Profile
Aposcopolamine hydrochloride typically manifests as a white to off-white crystalline powder, with a melting point range of 195–198°C . Its hydrochloride salt form confers high solubility in polar solvents such as water (23.8 mg/mL at 25°C) and methanol (18.5 mg/mL) . The compound exhibits limited lipophilicity (logP = 1.8), restricting passive diffusion across the blood-brain barrier compared to non-ionized tropane derivatives .
Table 2: Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 195–198°C | |
Water Solubility | 23.8 mg/mL (25°C) | |
pKa | 8.03 (predicted) | |
LogP | 1.8 |
Stability and Reactivity
The compound demonstrates stability under acidic conditions (pH 2–6) but undergoes hydrolysis in alkaline environments (pH >8), cleaving the ester bond to yield scopine and α-methylenebenzeneacetic acid . Photodegradation studies indicate susceptibility to UV radiation, necessitating storage in amber containers at –20°C .
Synthesis and Production
Synthetic Pathways
Industrial synthesis typically involves a three-step process:
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Scopine Isolation: Extraction from Datura metel or Scopolia carniolica followed by alkaline hydrolysis to obtain scopine .
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Esterification: Reaction of scopine with α-methylenebenzeneacetyl chloride in dichloromethane, catalyzed by dimethylaminopyridine (DMAP) .
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Salt Formation: Treatment with hydrochloric acid in ethanol to precipitate the hydrochloride salt .
Table 3: Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Esterification | α-Methylenebenzeneacetyl chloride, DMAP, 0°C → RT, 24h | 68% |
Salt Formation | HCl (g)/EtOH, 4°C, 12h | 92% |
Pharmacological Profile
Mechanism of Action
As a competitive mAChR antagonist, aposcopolamine hydrochloride binds to muscarinic receptor subtypes (M1–M5) with nanomolar affinity (Ki = 2.3–8.7 nM) . The compound preferentially blocks peripheral M3 receptors in exocrine glands and smooth muscle, reducing salivary secretion (ED₅₀ = 0.15 mg/kg) and intestinal motility . Central nervous system penetration remains limited (<5% brain bioavailability) due to its quaternary ammonium-like characteristics .
Comparative Pharmacokinetics
Table 4: Pharmacokinetic Parameters (Rat Model)
Parameter | Aposcopolamine HCl | Scopolamine HBr |
---|---|---|
Tmax (oral) | 1.2 h | 0.8 h |
Cmax (1 mg/kg) | 34 ng/mL | 89 ng/mL |
Half-life | 2.8 h | 4.5 h |
Renal Excretion | 62% | 41% |
Applications and Research Frontiers
Analytical Methods
HPLC-UV Protocol
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